molecular formula C8H10INO2S B13286302 2-(4-Iodobenzenesulfonyl)ethan-1-amine

2-(4-Iodobenzenesulfonyl)ethan-1-amine

Cat. No.: B13286302
M. Wt: 311.14 g/mol
InChI Key: KYUONLMABVTFLO-UHFFFAOYSA-N
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Description

2-(4-Iodobenzenesulfonyl)ethan-1-amine is an organic compound with the molecular formula C8H10INO2S It is a derivative of ethan-1-amine, where the amine group is substituted with a 4-iodobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzenesulfonyl)ethan-1-amine typically involves the reaction of ethan-1-amine with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzenesulfonyl)ethan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The sulfonyl group can be reduced to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted ethan-1-amines.

    Oxidation: Formation of ethan-1-amine sulfonic acids.

    Reduction: Formation of ethan-1-amine sulfides.

Scientific Research Applications

2-(4-Iodobenzenesulfonyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzenesulfonyl)ethan-1-amine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrobenzenesulfonyl)ethan-1-amine: Similar structure but with a nitro group instead of an iodine atom.

    2-(4-Bromobenzenesulfonyl)ethan-1-amine: Similar structure but with a bromine atom instead of an iodine atom.

    2-(4-Chlorobenzenesulfonyl)ethan-1-amine: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

2-(4-Iodobenzenesulfonyl)ethan-1-amine is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

2-(4-iodophenyl)sulfonylethanamine

InChI

InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2

InChI Key

KYUONLMABVTFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)I

Origin of Product

United States

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